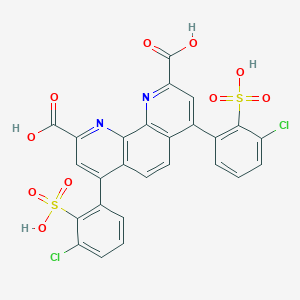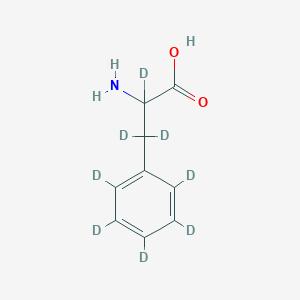
1,3,5-Trimethylcyclohexane
Overview
Description
1,3,5-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at positions 1, 3, and 5. This compound is a colorless liquid with a boiling point of approximately 140°C and a density of 0.77 g/cm³ .
Preparation Methods
1,3,5-Trimethylcyclohexane can be synthesized through several methods:
Metal-Catalyzed Hydrogenation of Isooctene: This method involves the hydrogenation of isooctene in the presence of a metal catalyst.
Isomerization of 1,4-Dimethylcyclohexane: Under appropriate conditions, 1,4-dimethylcyclohexane can be isomerized to form this compound.
Chemical Reactions Analysis
1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Common reagents used in these reactions include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trimethylcyclohexane has several scientific research applications:
Characterization of Non-Aqueous Phase Liquid/Tracer Interaction: It is used in characterizing non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests.
Polymerization Initiator: Organic peroxides derived from this compound are used as polymerization initiators in manufacturing processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other substances, enhancing their reactivity. In polymerization, it acts as an initiator by decomposing to form free radicals that start the polymerization process.
Comparison with Similar Compounds
1,3,5-Trimethylcyclohexane can be compared with other substituted cyclohexanes such as:
1,3-Dimethylcyclohexane: This compound has two methyl groups and exhibits different steric interactions compared to this compound.
1,4-Dimethylcyclohexane: Another isomer with methyl groups at positions 1 and 4, showing different chemical behavior and reactivity.
1,2,4-Trimethylcyclohexane: This isomer has methyl groups at positions 1, 2, and 4, leading to different physical and chemical properties.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,3,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRTOSCFYDTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862763, DTXSID801025627, DTXSID901025632 | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13416 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1839-63-0, 1795-26-2, 1795-27-3 | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,trans-5-Trimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,cis-5-Trimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,3,5-trimethylcyclohexane is C9H18, and its molecular weight is 126.23 g/mol. []
A: Yes, researchers have studied the infrared dispersion [] and vapor phase dielectric relaxation spectra [] of this compound. Additionally, NMR spectroscopy has been used to analyze its structure, particularly the chemical shifts observed in its spectra. []
A: Yes, this compound exists as cis and trans isomers. The cis isomer, particularly cis,cis-1,3,5-trimethylcyclohexane, is significant in various applications. [] The trans isomers have been found to preferentially adopt an ag-like SOMO (singly occupied molecular orbital) in various matrices, while the cis isomers exhibit matrix-dependent SOMO preferences. []
A: Studies on cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives have revealed that both chair and boat conformations possess similar intrinsic stability. Factors like hydrogen bonding patterns with solvent molecules and the presence of bulky substituents significantly influence the preferred conformation. []
A: While specific synthetic details are not provided in the provided papers, a reference is made to the synthesis and conformational analysis of Kemp's Triacid. [, ] This compound serves as a crucial starting material for various derivatives.
A: Kemp’s triacid derivatives include imide [], tribenzyl ester [], and N-picolyl derivatives. [] Kemp’s triacid imides have demonstrated the ability to selectively transport Ca2+ and Mg2+ ions against their concentration gradients. [] N-picolyl derivatives of Kemp's triamine show potential as antitumor agents due to their ability to form stable complexes with metal ions, exhibiting cytotoxic activity against HeLa cancer cell lines comparable to tachpyr (N,N′,N′′-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane). [] Additionally, a model compound, 2-N-methylaminoethylguanidine amide of Kemp’s triacid, has been used to study the active site of bacteriorhodopsin using FTIR and 1H NMR spectroscopy. []
A: Studies have shown that methyl radicals abstract hydrogen atoms from this compound. This abstraction occurs from all available hydrogen atoms – primary, secondary, and tertiary – with distinct Arrhenius parameters for each type. []
A: Yes, 1,3,5-trimethylcyclohexa-1,4-diene can act as a hydrogen donor in the presence of Lewis acid catalysts like (C2F5)3PF2 and B(C6F5)3, leading to the dismutation of the diene into mesitylene and this compound. Interestingly, the reaction exhibits solvent dependency with varying product distributions observed in CH2Cl2 and toluene. []
A: Yes, the catalytic hydrogenation of 1,3,5-trimethylbenzene to this compound has been investigated in continuous countercurrent moving-bed chromatographic reactors. This system has demonstrated the ability to achieve conversions exceeding thermodynamic equilibrium, highlighting its potential for enhanced reaction efficiency. []
A: this compound is a component of surrogate fuel mixtures used to mimic the properties of jet fuels like Jet A-1 and RP-3. [, ] These surrogates help in understanding the combustion characteristics and developing accurate kinetic models for these fuels.
A: Perfluoro-1,3,5-trimethylcyclohexane is utilized as a partitioning tracer in interwell tracer tests to estimate the distribution and saturation of dense non-aqueous phase liquids (DNAPLs) like trichloroethylene in the vadose zone. [, ] These tests are crucial for characterizing contaminated sites and designing remediation strategies.
A: Kemp's triacid (H3kta) acts as a versatile ligand for uranyl ions, forming a variety of complexes with diverse structures. [, ] The resulting structures range from zero-dimensional to two-dimensional polymers, highlighting the flexibility of the ligand and its ability to accommodate different coordination environments.
A: The co-crystal of Kemp's triacid with acetic acid disrupts the typical one-dimensional hydrogen-bonded rod motif usually observed for Kemp’s triacid alone. [] This disruption highlights the influence of intermolecular interactions and the ability to modify supramolecular assembly through the introduction of guest molecules.
A: While specific details on environmental impact aren't provided in the documents, the use of perfluoro-1,3,5-trimethylcyclohexane as a tracer in environmental studies suggests a need to understand its fate and potential effects on ecosystems. Further research on its degradation pathways and ecotoxicological properties is crucial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



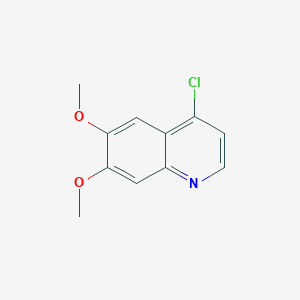
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
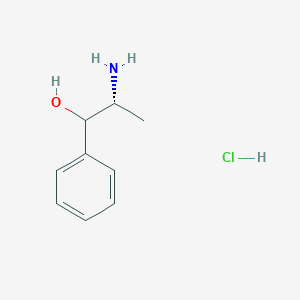
![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)

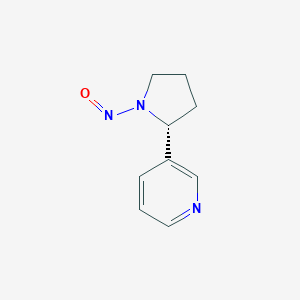
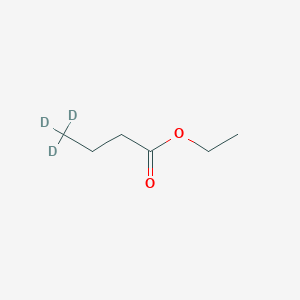
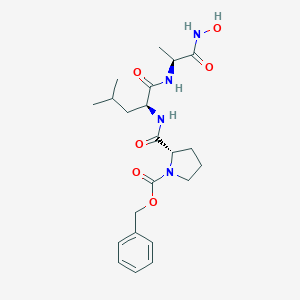
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
